2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a chlorophenoxy group, a nitrobenzo[d]thiazolyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent under basic conditions to form the chlorophenoxy intermediate.
Synthesis of the Nitrobenzo[d]thiazole Intermediate: This step involves the nitration of benzo[d]thiazole followed by functional group transformations to introduce the nitro group at the desired position.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the nitrobenzo[d]thiazole intermediate in the presence of a piperazine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where nitrobenzo[d]thiazole derivatives have shown efficacy.
Material Science: The compound’s unique structural features may make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving nitrobenzo[d]thiazole and piperazine derivatives.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The nitrobenzo[d]thiazole moiety may play a key role in these interactions, potentially through electron transfer processes or binding to active sites.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone: Lacks the nitro group, which may result in different chemical and biological properties.
2-(4-Methoxyphenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone: Contains a methoxy group instead of a chlorine atom, which may affect its reactivity and interactions.
Uniqueness
2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is unique due to the presence of both the chlorophenoxy and nitrobenzo[d]thiazole moieties, which confer distinct chemical and biological properties. The combination of these groups in a single molecule may result in synergistic effects that are not observed in similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S/c20-13-1-4-15(5-2-13)28-12-18(25)22-7-9-23(10-8-22)19-21-16-6-3-14(24(26)27)11-17(16)29-19/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEPYJHYEFIQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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